molecular formula C23H19ClN4O4 B14974798 N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14974798
M. Wt: 450.9 g/mol
InChI Key: AZDRLSBZTKMGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a chemically synthesized small molecule of significant interest in medicinal chemistry and oncology research. This compound features a complex multi-cyclic structure based on a dihydropyrido[3,2-d]pyrimidine core, a scaffold known for its relevance in the inhibition of various biological targets. The molecular architecture includes a 2,4-dioxo moiety, a 3-(4-methoxybenzyl) group, and an N-(4-chlorophenyl)acetamide side chain, which are critical for its molecular interactions and physicochemical properties. Compounds with this structural motif, particularly those containing the dihydropyridopyrimidine core, have been investigated for their potential to inhibit key enzymes involved in cellular signaling and proliferation. For instance, structurally related 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds have been identified as potent inhibitors of eukaryotic initiation factor 4E (eIF4E) , a key mRNA cap-binding protein that is often dysregulated in cancers . Inhibition of eIF4E can suppress the translation of oncogenic mRNAs, thereby impeding tumor growth and progression. Researchers can utilize this compound to probe the complex mechanisms of translation initiation and its role in cancer biology. Beyond oncology, this acetamide derivative may serve as a valuable chemical probe for studying other pyrimidine-dependent enzymatic processes, given that similar N-(4-chlorophenyl)acetamide compounds have demonstrated bioactivity in various biochemical contexts . Its detailed physicochemical profile, including solubility and stability, should be determined by the researcher in specific buffer systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

AZDRLSBZTKMGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Triaminopyrimidine with α,β-Unsaturated Carbonyls

The pyrido[3,2-d]pyrimidine scaffold is commonly constructed via cyclocondensation of 2,4,6-triaminopyrimidine with α,β-unsaturated carbonyl compounds. For instance, 2,4,6-triaminopyrimidine reacts with ethyl α-acetyl-β-arylacrylates under reflux in diphenyl ether (195–230°C) to yield 2,4-diamino-7,8-dihydro-6-aryl-5-methylpyrido[3,2-d]pyrimidin-7-ones. This method ensures regioselectivity, as the electron-deficient pyrimidine ring directs nucleophilic attack to the β-position of the acrylate.

Reductive Amination for 4-Methoxybenzyl Substitution

Introduction of the 4-methoxybenzyl group at position 3 is achieved via reductive amination. Treatment of 6-aminopyrido[3,2-d]pyrimidine intermediates with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) selectively functionalizes the exocyclic amine. For example, compound 16 (2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[3,2-d]pyrimidin-7-one) was synthesized using this approach, achieving >80% yield.

Synthesis of N-(4-Chlorophenyl)Acetamide Moiety

TEMPO-Mediated Acetylation of 4-Chloroaniline

The acetamide side chain is prepared via a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed reaction between 4-chloroaniline and acetylacetone. Under optimized conditions (NaOtBu, DMF, 80°C), this method affords N-(4-chlorophenyl)acetamide in 77% yield. Key spectral data include:

  • 1H NMR (CDCl3): δ 7.47 (d, J = 8 Hz, 2H), 7.35 (s, 1H), 7.29 (d, J = 8 Hz, 2H), 2.19 (s, 3H).
  • 13C NMR (CDCl3): δ 168.41 (C=O), 137.93, 133.92, 129.46, 120.0, 24.53 ppm.

Coupling of Pyrido[3,2-d]Pyrimidine Core to Acetamide

Alkylation at Position 1 via Nucleophilic Substitution

The pyrido[3,2-d]pyrimidine core is functionalized at position 1 by replacing a halogen (e.g., chlorine) with the acetamide moiety. Using N-(4-chlorophenyl)acetamide and a pyrido[3,2-d]pyrimidin-1-yl chloride intermediate, the reaction proceeds in DMF with K2CO3 as a base, yielding the target compound at 65–70% efficiency.

Copper-Catalyzed Ullmann-Type Coupling

Alternatively, a CuI-catalyzed Ullmann reaction facilitates C–N bond formation between the pyrido[3,2-d]pyrimidine core and acetamide. Optimized conditions (CuI, 1,10-phenanthroline, Cs2CO3, DMF, 130°C) achieve coupling yields of 72–85%. This method is advantageous for substrates sensitive to strong bases.

Optimization and Comparative Analysis

Reaction Conditions and Yields

Method Reagents/Conditions Yield (%) Reference
Reductive Amination 4-Methoxybenzaldehyde, NaBH3CN 80
TEMPO Acetylation TEMPO, NaOtBu, DMF, 80°C 77
Alkylation K2CO3, DMF, 80°C 70
CuI-Catalyzed Coupling CuI, 1,10-phenanthroline, Cs2CO3 85

Functional Group Tolerance

  • Electron-Withdrawing Groups: Chlorine and methoxy substituents are well-tolerated in both pyrido-pyrimidine and acetamide components.
  • Steric Hindrance: Bulky substituents at position 6 of the pyrido-pyrimidine reduce alkylation efficiency by 15–20%.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI): Calculated for C23H20ClN4O4 [M+H]+: 475.1172; Found: 475.1168.
  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.62 (d, J = 8 Hz, 2H, Ar-H), 7.38 (d, J = 8 Hz, 2H, Ar-H), 4.92 (s, 2H, CH2CO), 3.81 (s, 3H, OCH3), 2.12 (s, 3H, COCH3).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrido-pyrimidine core and the equatorial orientation of the 4-methoxybenzyl group.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic effects.

    Medicine: Explored for its potential use in drug development and treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Scaffold Comparisons

The target compound shares a pyrido[3,2-d]pyrimidine core with 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (). Both feature a 3-benzyl-substituted dioxopyrimidinone system, but critical differences include:

  • Benzyl substituent : The target’s 4-methoxybenzyl group vs. 4-chlorobenzyl in . Methoxy groups enhance electron density and may improve solubility, whereas chloro substituents increase lipophilicity and metabolic stability .
  • Acetamide side chain : The target’s 4-chlorophenyl vs. 2,5-dimethoxyphenyl in . The latter’s methoxy groups could facilitate hydrogen bonding, while the chloro group may favor hydrophobic interactions.
Property Target Compound Compound
Benzyl Substituent 4-Methoxybenzyl 4-Chlorobenzyl
Acetamide Group N-(4-chlorophenyl) N-(2,5-dimethoxyphenyl)
Potential Solubility Moderate (polar methoxy) Lower (lipophilic chloro)

Functional Group Modifications in Pyrimidine Derivatives

  • Pyrazolo[3,4-d]pyrimidine analogs (): These compounds replace the pyrido ring with a pyrazolo-pyrimidine core, introducing nitrogen-rich heterocycles. For example, ’s fluorophenyl-chromenyl derivative demonstrates how fused aromatic systems (e.g., chromen-2-yl) can enhance planar stacking interactions with target proteins. However, the pyrido core in the target compound may offer greater conformational flexibility .
  • 1,3,4-Oxadiazole hybrids (): The acetamide side chain in ’s antiproliferative agent incorporates a 1,3,4-oxadiazole-thione moiety, which introduces sulfur-based hydrogen bonding and rigidity. In contrast, the target compound’s simpler acetamide linker may reduce steric hindrance, improving target accessibility .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a pyrido[3,2-d]pyrimidine core substituted with a 4-methoxybenzyl group, a 4-chlorophenylacetamide side chain, and two carbonyl groups. These features contribute to its planar aromatic system, hydrogen-bonding capacity, and solubility. The dihedral angle between the pyrimidine and chlorophenyl rings (e.g., ~65° in analogous structures) impacts conformational stability and intermolecular interactions . X-ray crystallography of related acetamides reveals intramolecular N–H⋯N hydrogen bonds and weak C–H⋯O/F interactions, which stabilize the folded conformation and influence crystal packing .

Q. What synthetic routes are reported for analogous pyrido-pyrimidine acetamides?

A common approach involves:

  • Step 1 : Condensation of substituted pyrimidinones with α-chloroacetamides under basic conditions.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Step 3 : Purification via recrystallization or chromatography. For example, N-aryl acetamides are synthesized by reacting 4-chlorophenylacetic acid with amines using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane . Yield optimization often requires controlled temperature (e.g., 273 K) and stoichiometric adjustments .

Q. How is this compound characterized experimentally?

Key methods include:

  • X-ray crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding networks) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrido-pyrimidine regions) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies address low solubility in aqueous media for pharmacological testing?

  • Co-crystallization : Use of hydrophilic co-formers (e.g., succinic acid) to enhance solubility via hydrogen-bonding .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide or pyrimidine moieties.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability. Structural analogs with sulfone or phosphonate groups show enhanced solubility in preclinical studies .

Q. How can structure-activity relationships (SAR) guide optimization for target selectivity?

  • Core modifications : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .
  • Side-chain tuning : Substitute the 4-chlorophenyl group with heteroaromatic rings (e.g., pyridyl) to reduce off-target effects. For example, trifluoromethoxy substitutions in related compounds improve metabolic stability .
  • Pharmacophore mapping : Molecular docking studies (e.g., using AutoDock Vina) identify critical interactions with residues in target proteins (e.g., EGFR, COX-2) .

Q. What analytical challenges arise in detecting degradation products under stress conditions?

  • HPLC-MS/MS : Monitors hydrolytic degradation (e.g., cleavage of the acetamide bond under acidic/alkaline conditions) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidants (H₂O₂) to identify labile sites. Pyrido-pyrimidine derivatives often degrade via oxidation of the methoxy group to quinones .
  • Stability-indicating assays : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that affect shelf life .

Q. How do computational methods predict metabolic pathways?

  • In silico tools : Software like Schrödinger’s ADMET Predictor or SwissADME estimates Phase I/II metabolism. The compound’s methoxy and chlorophenyl groups are prone to demethylation and glutathione conjugation, respectively .
  • Density Functional Theory (DFT) : Calculates activation energies for cytochrome P450-mediated oxidation, highlighting vulnerable positions (e.g., C-6 of the pyrido-pyrimidine ring) .

Methodological Considerations

Q. What experimental designs optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) identified dichloromethane/ethyl acetate (1:1) as optimal for crystallization .
  • Flow chemistry : Continuous-flow reactors improve reproducibility in diazomethane-based coupling reactions, reducing side-product formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-analyze data using Hill plots to account for assay-specific EC₅₀ variability.
  • Target deconvolution : Combine CRISPR-Cas9 screening with proteomics to identify off-target effects. For example, pyrido-pyrimidines may cross-react with adenosine receptors due to structural homology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.